Superior Efficacy in Resistant MS Spasticity: A 1.27-Point NRS Advantage Over Placebo
In a meta-analysis of enriched-design randomized controlled trials (RCTs) for resistant MS spasticity, Sativex (nabiximols) demonstrated a significant therapeutic gain over placebo. The overall mean improvement on the 0-10 spasticity Numerical Rating Scale (NRS) was 1.27 points greater with Sativex than with placebo, representing a ~20.1% reduction from baseline NRS scores [1].
| Evidence Dimension | Mean therapeutic gain on spasticity 0-10 NRS |
|---|---|
| Target Compound Data | 1.27-point improvement over placebo |
| Comparator Or Baseline | Placebo |
| Quantified Difference | 1.27 points (p<0.05) |
| Conditions | Enriched-design RCTs in patients with resistant MS spasticity; 16-week treatment period |
Why This Matters
This statistically and clinically meaningful difference over placebo validates Sativex as an effective add-on therapy for a patient population with limited treatment options.
- [1] Di Marzo V, Centonze D. Placebo effects in a multiple sclerosis spasticity enriched clinical trial with the oromucosal cannabinoid spray (THC/CBD). CNS Neurosci Ther. 2014;20(10):944-951. View Source
